3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
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Description
3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
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Biological Activity
3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H26N2O3
- Molecular Weight : 402.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the chromenone structure may contribute to antioxidant properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant anticancer properties. The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil .
Anti-inflammatory Effects
In vitro assays showed that this compound effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity was comparable to dexamethasone, a common anti-inflammatory drug. This suggests potential applications in treating inflammatory diseases .
Case Studies
Study 1: Antitumor Activity
A study published in the Chinese Journal of Organic Chemistry evaluated a series of piperazine-substituted compounds for their anticancer efficacy. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against tumor cell lines and showed promise as lead compounds for further development .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. The study found that it induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase. These findings highlight its potential as a therapeutic agent in oncology .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound | Structure | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
Compound A | Similar structure with different substituents | Moderate | Low |
Compound B | Lacks piperazine moiety | High | Moderate |
This compound | Contains both chromenone and piperazine | High | High |
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-4-6-19-7-5-8-20-16-21(25(29)30-23(19)20)24(28)27-13-11-26(12-14-27)22-15-17(2)9-10-18(22)3/h4-5,7-10,15-16H,1,6,11-14H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNABJSKJNCKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.